![molecular formula C8H6N4S B1398555 1H-Pirazolo[3,4-f]benzotiazol-6-amina CAS No. 42783-08-4](/img/structure/B1398555.png)

1H-Pirazolo[3,4-f]benzotiazol-6-amina

Descripción general

Descripción

Synthesis Analysis

In a study, six novel pyrazolo-benzothiazole analogues were systematically planned and synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

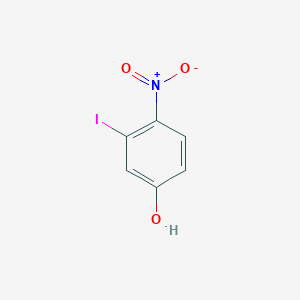

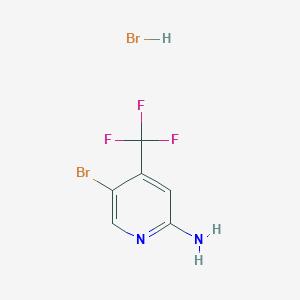

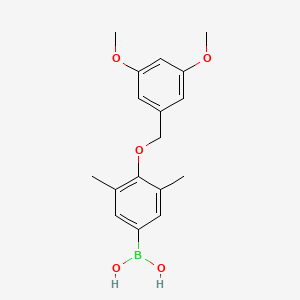

The molecular structure of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine consists of a pyrazole ring fused with a benzothiazole ring .

Chemical Reactions Analysis

In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .

Physical and Chemical Properties Analysis

The molecular formula of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is C8H6N4S, and its molecular weight is 190.23 g/mol.

Aplicaciones Científicas De Investigación

Investigación Biomédica

1H-Pirazolo[3,4-f]benzotiazol-6-amina: se ha explorado por su potencial en aplicaciones biomédicas debido a su similitud estructural con las bases púricas como la adenina y la guanina. Esta similitud le permite interactuar con sistemas biológicos de maneras que pueden ser beneficiosas para fines terapéuticos. Por ejemplo, los derivados de este compuesto se han estudiado por su capacidad para modular varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos medicamentos .

Química Sintética

En química sintética, This compound sirve como un bloque de construcción versátil para crear una amplia gama de moléculas complejas. Su reactividad permite a los químicos introducir varios sustituyentes, que pueden alterar significativamente las propiedades del compuesto y conducir a la síntesis de nuevos compuestos con posibles aplicaciones en diferentes campos de la química .

Ciencia de Materiales

Las propiedades electrónicas y estructurales únicas de This compound la convierten en una candidata para el desarrollo de materiales avanzados. Los investigadores están investigando su incorporación en polímeros y recubrimientos para mejorar su durabilidad y funcionalidad, lo que podría tener implicaciones para industrias que van desde la aeroespacial hasta la electrónica de consumo .

Química Agrícola

Hay una investigación en curso sobre el uso de derivados de This compound como posibles agroquímicos. Su capacidad para actuar sobre vías biológicas específicas en las plantas sugiere que podrían desarrollarse en herbicidas o reguladores del crecimiento, contribuyendo a prácticas agrícolas más eficientes y sostenibles .

Ciencia Ambiental

En la ciencia ambiental, This compound y sus derivados se están estudiando por su capacidad para descomponer contaminantes o actuar como sensores para el monitoreo ambiental. Su reactividad con varios contaminantes ambientales podría conducir a nuevos métodos para el control y la remediación de la contaminación .

Farmacología

El potencial farmacológico de This compound es significativo, con estudios que exploran su uso como un andamiaje para el desarrollo de fármacos. Su interacción con enzimas y receptores en el cuerpo humano se está examinando para el tratamiento de enfermedades como el cáncer, donde puede inhibir el crecimiento de células malignas .

Química Analítica

En química analítica, los derivados de This compound se están utilizando como reactivos y sondas. Su capacidad para formar complejos con metales u otros compuestos se puede utilizar en la detección y cuantificación de varias sustancias, mejorando la precisión de las técnicas analíticas .

Neuroquímica

La investigación sobre las aplicaciones neuroquímicas de This compound se encuentra en sus primeras etapas, pero existe interés en su potencial para modular los sistemas de neurotransmisores. Esto podría conducir a nuevos tratamientos para trastornos neurológicos al apuntar a vías específicas en el cerebro .

Mecanismo De Acción

Target of Action

The primary targets of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the metabolism of acetylcholine, a neurotransmitter that is essential for learning and memory .

Mode of Action

1H-Pyrazolo[3,4-f]benzothiazol-6-amine interacts with its targets by inhibiting the activity of AChE and BChE . This inhibition prevents the hydrolysis of acetylcholine in the synaptic region, thereby increasing the levels of this neurotransmitter . The compound fits fully into the active sites of human AChE, as revealed by docking studies .

Biochemical Pathways

The compound affects the cholinergic pathways in the central nervous system (CNS). In Alzheimer’s disease (AD), these pathways are disrupted, leading to a deficit in cholinergic neurotransmission . By inhibiting AChE and BChE, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine helps restore the levels of acetylcholine, providing symptomatic relief in AD .

Pharmacokinetics

The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier, which is crucial for its bioavailability and efficacy in treating neurological conditions like ad .

Result of Action

The primary molecular effect of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is the inhibition of AChE, leading to increased levels of acetylcholine . This results in improved cholinergic neurotransmission, which can alleviate the cognitive impairment associated with AD . The compound also shows good antioxidant properties .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1H-Pyrazolo[3,4-f]benzothiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation. Additionally, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can induce changes in cell behavior and fate .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules. Additionally, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

1H-Pyrazolo[3,4-f]benzothiazol-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can influence its activity and function, as well as its potential for causing toxicity .

Subcellular Localization

The subcellular localization of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURJGSWHTDOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC3=C1SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722006 | |

| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-08-4 | |

| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)